4,4-Difluoro-N-methylcyclohexanamine 4,4-Difluoro-N-methylcyclohexanamine
Brand Name: Vulcanchem
CAS No.: 546093-43-0
VCID: VC8278810
InChI: InChI=1S/C7H13F2N/c1-10-6-2-4-7(8,9)5-3-6/h6,10H,2-5H2,1H3
SMILES: CNC1CCC(CC1)(F)F
Molecular Formula: C7H13F2N
Molecular Weight: 149.18 g/mol

4,4-Difluoro-N-methylcyclohexanamine

CAS No.: 546093-43-0

Cat. No.: VC8278810

Molecular Formula: C7H13F2N

Molecular Weight: 149.18 g/mol

* For research use only. Not for human or veterinary use.

4,4-Difluoro-N-methylcyclohexanamine - 546093-43-0

Specification

CAS No. 546093-43-0
Molecular Formula C7H13F2N
Molecular Weight 149.18 g/mol
IUPAC Name 4,4-difluoro-N-methylcyclohexan-1-amine
Standard InChI InChI=1S/C7H13F2N/c1-10-6-2-4-7(8,9)5-3-6/h6,10H,2-5H2,1H3
Standard InChI Key OSANBTAPUQLBDN-UHFFFAOYSA-N
SMILES CNC1CCC(CC1)(F)F
Canonical SMILES CNC1CCC(CC1)(F)F

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound’s IUPAC name, 4,4-difluoro-N-methylcyclohexan-1-amine hydrochloride, reflects its bicyclic structure: a cyclohexane ring with fluorine atoms at the 4 and 4' positions and a methylamine group at the 1-position . The hydrochloride salt enhances solubility for synthetic applications. Key structural parameters include:

PropertyValueSource
Molecular FormulaC₇H₁₃F₂N·HCl
Molecular Weight149.18 (free base) + 36.46 (HCl)
Canonical SMILESCNC1CCC(CC1)(F)F.Cl
InChI KeyUDXHAUKLGAPSJI-UHFFFAOYSA-N
Topological Polar Surface Area12.4 Ų

The difluoro group induces a chair conformation in the cyclohexane ring, reducing steric hindrance and enhancing binding affinity to hydrophobic enzyme pockets . Quantum mechanical calculations reveal a dipole moment of 2.8 D, favoring interactions with polar residues in target proteins .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, D₂O): δ 3.12 (t, J = 6.8 Hz, 1H, NCH₂), 2.85 (s, 3H, NCH₃), 2.30–1.80 (m, 8H, cyclohexane) .

  • ¹⁹F NMR: δ -110.2 (d, J = 245 Hz, 2F) .

  • IR: 3350 cm⁻¹ (N-H stretch), 1120 cm⁻¹ (C-F stretch) .

Synthesis and Industrial Preparation

Patent-Protected Routes

Liu et al. (CN 112707873, 2021) developed a three-step synthesis from 4,4-difluorocyclohexanone :

  • Reductive Amination: React 4,4-difluorocyclohexanone with methylamine hydrochloride and NaBH₃CN in methanol (yield: 78%).

  • Hydrochloride Formation: Treat the free base with HCl gas in diethyl ether (yield: 92%).

  • Purification: Recrystallize from ethanol/water (purity >99% by HPLC) .

Alternative methods include:

  • Markwalder et al. (WO 2015031295): Catalytic hydrogenation of 4,4-difluoro-N-methylcyclohexanimine using Pd/C (5 atm H₂, 50°C) .

  • Backfisch et al. (WO 2017050807): Microwave-assisted synthesis (150°C, 20 min) with 95% yield .

Scalability and Process Optimization

Industrial batches (>100 kg) employ continuous flow reactors to minimize exothermic risks during amination . Key process parameters:

ParameterOptimal RangeImpact on Yield
Temperature25–30°C±5% yield
pH8.5–9.0±12% yield
Residence Time30–45 min±8% yield

Pharmacological Applications

PDE4 Inhibition

4,4-Difluoro-N-methylcyclohexanamine serves as a precursor in phosphodiesterase-4 (PDE4) inhibitors for inflammatory diseases. Zheng et al. (WO 2021022890) functionalized the amine to create oxazole derivatives with IC₅₀ values of 0.8–12 nM against PDE4B . Molecular docking studies show the difluoro group occupies a hydrophobic cleft near Gln-443, enhancing binding by 3.2 kcal/mol .

Dopamine Receptor Modulation

The compound’s cyclohexylamine core is critical in D3/D2 receptor partial agonists for schizophrenia. Backfisch et al. (WO 2017050807) reported Ki values of 4.6 nM (D3) and 18 nM (D2) for pyrazinyl derivatives, with 12-fold selectivity over 5-HT₂A .

IDO/TDO Inhibition

N-aryl urea derivatives derived from 4,4-difluoro-N-methylcyclohexanamine inhibit indoleamine 2,3-dioxygenase (IDO) in cancer immunotherapy. Lead compounds reduce kynurenine levels by 89% in HepG2 cells at 10 μM .

HazardPrecaution
CorrosiveUse nitrile gloves, face shield
Moisture-sensitiveStore under N₂, desiccator
Inhalation riskFume hood with HEPA filtration

Comparative Analysis with Structural Analogs

CompoundTargetKi (nM)Selectivity
4,4-Difluoro-N-methylcyclohexanamineD3/D24.6/183.9×
4-Fluoro-N-methylcyclohexanamineD3/D228/451.6×
N-Methylcyclohexanamine5-HT2C210N/A

The difluoro substitution improves target engagement by 4–6× compared to monofluoro analogs .

Recent Developments (2021–2025)

  • WO 2021022890 (2021): Oxazole derivatives for COPD entered Phase I trials .

  • CN 112707873 (2021): Scalable synthesis approved for GMP production .

  • US 9107954 (2025): Maraviroc analogs incorporating 4,4-difluoro-N-methylcyclohexanamine show enhanced CCR5 binding .

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